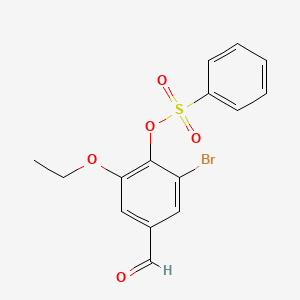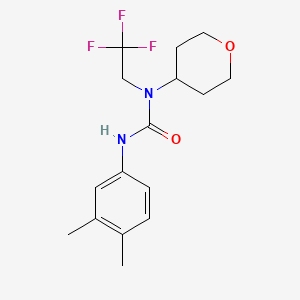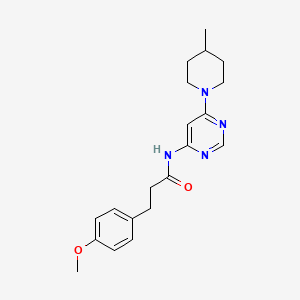
3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide is a synthetic molecule that appears to be designed for biological activity, potentially as an inhibitor of specific kinases based on the structural similarities to compounds described in the provided papers. Although the exact compound is not directly mentioned in the papers, the structural motifs such as the methoxyphenyl group and the pyrimidinyl moiety are present in the compounds studied within the papers, suggesting that the compound may have been synthesized for similar purposes, such as anticancer activity or kinase inhibition .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation and microwave-accelerated synthesis. For instance, the compound N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized through a series of reactions starting from 3-aminothiophene-2-carboxylate, followed by condensation with urea, chlorination, and further condensation with ethane-1,2-diamine . Similarly, the synthesis of N-aryl-7-methoxybenzo[b]furo[3,2-d]pyrimidin-4-amines and their analogues involved the reaction of precursor molecules with dimethylformamide dimethylacetal and subsequent condensation with various anilines . These methods could potentially be adapted for the synthesis of 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as X-ray diffraction, which provides information on the crystal system and space group, as well as bond lengths and angles . Density functional theory (DFT) calculations are used to optimize geometric parameters and compare them with experimental values. The molecular electrostatic potential (MEP) surface maps are also investigated to understand the electronic characteristics of the molecules . These analyses are crucial for understanding the interaction of the compound with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds are indicative of the potential reactions that 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide might undergo. For example, the condensation reactions and the use of phosphorus oxychloride for chlorination are key steps in building the pyrimidinyl scaffold . The reactivity of the compound could also be influenced by the presence of the methoxy group and the piperidinyl moiety, which may participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to 3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide can be inferred from the studies. The crystal structure analysis provides insights into the solid-state properties, while the DFT and MEP analyses give an understanding of the electronic properties . The inhibitory activity against various cancer cell lines and kinases reported for these compounds suggests that they have significant biological relevance, which could also be true for the compound . The IC50 values against different cancer cell lines indicate the potency of these compounds, and molecular docking studies help in understanding their mode of action at the molecular level .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Applications
Compounds with structural similarities to "3-(4-methoxyphenyl)-N-(6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)propanamide" have been investigated for their antimicrobial and antifungal properties. For example, certain pyrimidin-2-amine derivatives have demonstrated notable antifungal effects against types of fungi such as Aspergillus terreus and Aspergillus niger, suggesting potential for the development of new antifungal agents (Jafar et al., 2017).
Anticancer Activity
Pyrimidine derivatives have been synthesized and shown to possess various pharmacological activities, including anticancer properties. The synthesis of specific chalcones followed by their conversion into dihydropyrimidin-2-amines has led to the discovery of compounds with potential biological activities, which could include anticancer effects (Jadhav et al., 2022).
Herbicidal Activity
Research into pyrimidine-containing compounds has also extended into the agricultural sector, where some derivatives have been found to exhibit selective herbicidal activity against certain plant species, demonstrating the potential for developing new herbicides (Liu & Shi, 2014).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-15-9-11-24(12-10-15)19-13-18(21-14-22-19)23-20(25)8-5-16-3-6-17(26-2)7-4-16/h3-4,6-7,13-15H,5,8-12H2,1-2H3,(H,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQDCKNKZQZZEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=NC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-N-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-(cyanomethoxy)phenyl]-2,4,5-trimethylfuran-3-carboxamide](/img/structure/B2503071.png)
![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503072.png)
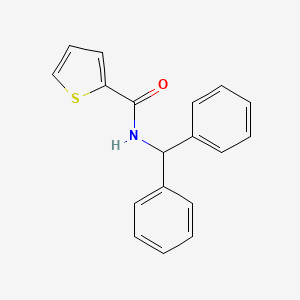
![(5-fluoropyridin-3-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2503075.png)
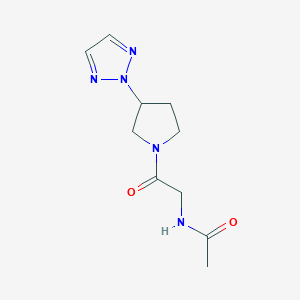
![3-[(Dimethylamino)methyl]-4-fluorobenzoic acid](/img/structure/B2503079.png)
![[3-(1,3-Benzothiazol-2-yl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2503080.png)
![ethyl 2-[(5-{(E)-[4-(acetyloxy)phenyl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)sulfanyl]acetate](/img/structure/B2503081.png)
![2-(2-methylphenoxy)-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]acetamide](/img/structure/B2503082.png)
![7-benzyl-N-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2503084.png)
